キトテトラオーステトラデカアセテート

説明

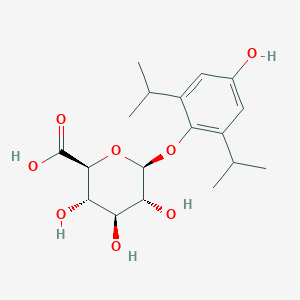

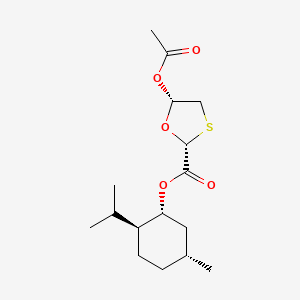

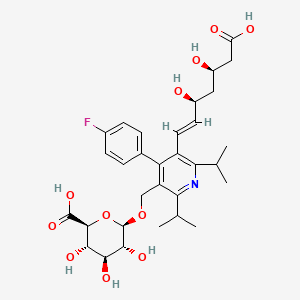

Chitotetraose Tetradecaacetate is a derivative of chitooligosaccharides, specifically a modified version of chitin. Chitin is a long-chain polymer found in the cell walls of fungi, insects, and crustaceans. Chitotetraose Tetradecaacetate is known for its high solubility and has a molecular formula of C52H74N4O31 with a molecular weight of 1251.15 .

科学的研究の応用

Chitotetraose Tetradecaacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in the synthesis of other complex molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its high solubility and biocompatibility.

作用機序

Target of Action

Chitotetraose Tetradecaacetate primarily targets the Conserved Symbiosis Signaling Pathway (CSSP) in the roots of actinorhizal host plants . This pathway is crucial for the symbiotic relationship between plants and microorganisms, including arbuscular mycorrhizal (AM) fungi and nitrogen-fixing bacteria .

Mode of Action

The compound mimics the exudates of AM fungi, thereby activating the CSSP in the epidermal root cells targeted by these fungi . This activation is more efficient than that elicited by AM fungal lipo-chitooligosaccharides .

Biochemical Pathways

The activation of the CSSP by Chitotetraose Tetradecaacetate affects the symbiotic signaling responses to AM fungi in the roots of actinorhizal host plants . This activation likely plays a role during the initial stages of the AM association .

Pharmacokinetics

Their oral bioavailability is relatively low .

Result of Action

The activation of the CSSP by Chitotetraose Tetradecaacetate facilitates the symbiotic relationship between actinorhizal host plants and microorganisms, contributing to the plants’ nutrient uptake . This could potentially enhance the plants’ growth and health.

Action Environment

It is known that the compound should be stored in a dry and well-ventilated place at a temperature of 2-8°c , suggesting that its stability and efficacy may be affected by factors such as humidity and temperature.

生化学分析

Biochemical Properties

Chitotetraose Tetradecaacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, a new chitosanase (CscA) from Kitasatospora setae KM-6054 was found to have the highest sequence identity (87.7%) with the chitosanase from Amycolatopsis sp. CsO-2 . This interaction is crucial for the efficient preparation of chitosan oligosaccharides .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Chitotetraose Tetradecaacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with the chitosanase enzyme, influencing its activity .

Temporal Effects in Laboratory Settings

It is known that it can efficiently degrade chitosan to chitosan oligosaccharides in a relatively short period of time .

Dosage Effects in Animal Models

It is known that it has a high yield of chitosan oligosaccharides with high degree of polymerization such as chitotetraose and chitopentaose .

Metabolic Pathways

It is known that it interacts with enzymes such as chitosanase .

Transport and Distribution

It is known that it can efficiently degrade chitosan to chitosan oligosaccharides .

Subcellular Localization

It is known that it interacts with the chitosanase enzyme, influencing its activity .

準備方法

Synthetic Routes and Reaction Conditions

Chitotetraose Tetradecaacetate is synthesized through the acetylation of chitotetraose. The process involves the reaction of chitotetraose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups on the chitotetraose molecule .

Industrial Production Methods

Industrial production of Chitotetraose Tetradecaacetate involves large-scale acetylation processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave heating to enhance reaction rates and reduce the use of oxidative reagents .

化学反応の分析

Types of Reactions

Chitotetraose Tetradecaacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acetylation, sodium borohydride for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

類似化合物との比較

Similar Compounds

Chitobiose: A disaccharide derivative of chitin.

Chitotriose: A trisaccharide derivative of chitin.

Chitopentaose: A pentasaccharide derivative of chitin.

Uniqueness

Chitotetraose Tetradecaacetate is unique due to its high degree of acetylation, which enhances its solubility and reactivity compared to other chitooligosaccharides. This makes it particularly useful in applications requiring high solubility and specific reactivity .

特性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N4O31/c1-19(57)53-37-46(77-29(11)67)42(34(16-72-24(6)62)81-49(37)80-32(14)70)85-51-39(55-21(3)59)48(79-31(13)69)44(36(83-51)18-74-26(8)64)87-52-40(56-22(4)60)47(78-30(12)68)43(35(84-52)17-73-25(7)63)86-50-38(54-20(2)58)45(76-28(10)66)41(75-27(9)65)33(82-50)15-71-23(5)61/h33-52H,15-18H2,1-14H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGWXILTVZPHON-KEMNZMDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H74N4O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1251.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117399-51-6 | |

| Record name | β-D-Glucopyranose, O-3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-, 1,3,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117399-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the significance of Chitotetraose Tetradecaacetate in the synthesis of the novel lysozyme substrate?

A1: Chitotetraose Tetradecaacetate (4) serves as a crucial starting material in synthesizing 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside (10), a novel fluorogenic substrate for lysozyme activity assays []. The synthesis involves isolating Chitotetraose Tetradecaacetate (4) from chitin using Sephadex LH-20 column chromatography after acetolysis. This isolation is essential as it provides the backbone structure for the subsequent chemical modifications leading to the final product.

Q2: How is Chitotetraose Tetradecaacetate obtained and purified from chitin?

A2: The research describes a process where chitin undergoes acetolysis, breaking it down into smaller units. Following acetolysis, the desired product, Chitotetraose Tetradecaacetate (4), is separated and purified from the mixture using Sephadex LH-20 column chromatography []. This technique effectively isolates the target compound based on its size and affinity to the column material.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)